molecular formula C15H17N3O2 B13442388 8-(4-Methylpiperidin-1-yl)-5-nitroquinoline

8-(4-Methylpiperidin-1-yl)-5-nitroquinoline

Cat. No.: B13442388
M. Wt: 271.31 g/mol
InChI Key: ABDSNJJYMMKJBF-UHFFFAOYSA-N
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Description

8-(4-Methylpiperidin-1-yl)-5-nitroquinoline is a heterocyclic organic compound that features a quinoline core substituted with a nitro group at the 5-position and a 4-methylpiperidin-1-yl group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Methylpiperidin-1-yl)-5-nitroquinoline typically involves multi-step organic reactions. One common method starts with the nitration of quinoline to introduce the nitro group at the 5-position. This is followed by the substitution reaction where the 4-methylpiperidin-1-yl group is introduced at the 8-position through nucleophilic substitution or palladium-catalyzed coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-(4-Methylpiperidin-1-yl)-5-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 8-(4-Methylpiperidin-1-yl)-5-aminoquinoline .

Scientific Research Applications

8-(4-Methylpiperidin-1-yl)-5-nitroquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-Methylpiperidin-1-yl)-5-nitroquinoline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 8-(4-Methylpiperidin-1-yl)-5-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a piperidine moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

8-(4-methylpiperidin-1-yl)-5-nitroquinoline

InChI

InChI=1S/C15H17N3O2/c1-11-6-9-17(10-7-11)14-5-4-13(18(19)20)12-3-2-8-16-15(12)14/h2-5,8,11H,6-7,9-10H2,1H3

InChI Key

ABDSNJJYMMKJBF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3

Origin of Product

United States

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